7,8-dichloro-4-oxo-4aH-quinoline-3-carboxylic acid
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Overview
Description
CAY10577, formally known as 7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, is a small molecule inhibitor of casein kinase 2 (CK2). CK2 is a serine/threonine-selective protein kinase involved in various signal transduction pathways. It is known to negatively regulate apoptosis, and its activity is increased in many proliferating tissues and tumors, making it a promising target for anti-cancer drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10577 involves the preparation of the quinoline core structure, followed by the introduction of the dichloro substituents and the carboxylic acid group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of CAY10577 likely involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
CAY10577 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the quinoline core or the substituents.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
CAY10577 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CK2 and its effects on various biochemical pathways.
Biology: Investigated for its role in regulating apoptosis and cell proliferation.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit CK2 activity in tumor cells.
Industry: Utilized in the development of new therapeutic agents targeting CK2
Mechanism of Action
CAY10577 exerts its effects by inhibiting the activity of CK2. CK2 is involved in many signal transduction pathways, and its inhibition can lead to the induction of apoptosis and the suppression of cell proliferation. The molecular targets of CAY10577 include the ATP-binding site of CK2, where it competes with ATP, thereby preventing the phosphorylation of CK2 substrates .
Comparison with Similar Compounds
Similar Compounds
TBB (4,5,6,7-tetrabromobenzotriazole): Another CK2 inhibitor with a different chemical structure.
DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole): A potent CK2 inhibitor with a distinct mechanism of action.
Uniqueness
CAY10577 is unique due to its specific chemical structure, which allows it to effectively inhibit CK2 with an IC50 value of 0.8 micromolar. Its dichloro and carboxylic acid groups contribute to its high affinity and selectivity for CK2, making it a valuable tool for studying CK2-related pathways and developing new therapeutic agents .
Properties
Molecular Formula |
C10H5Cl2NO3 |
---|---|
Molecular Weight |
258.05 g/mol |
IUPAC Name |
7,8-dichloro-4-oxo-4aH-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-4H,(H,15,16) |
InChI Key |
GXBXHPQNXVTOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C(=O)C21)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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